molecular formula C15H21N5O B2710931 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide CAS No. 1208834-17-6

4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide

Cat. No.: B2710931
CAS No.: 1208834-17-6
M. Wt: 287.367
InChI Key: BYUNZCQIAJJYMJ-UHFFFAOYSA-N
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Description

4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide is a synthetic compound that features a benzimidazole moiety linked to a piperazine ring. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The benzimidazole nucleus is a privileged structure in medicinal chemistry, often used as a scaffold for drug development due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclocondensation Method

      Starting Materials: o-phenylenediamine and carboxylic acids.

      Reaction Conditions: The reaction typically involves heating o-phenylenediamine with an aromatic carboxylic acid in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.

  • Microwave-Assisted Synthesis

      Starting Materials:

      p-aminobenzoic acid and o-phenylenediamine.

      Reaction Conditions: The mixture is subjected to microwave irradiation at 20% power in a 300 GHz oven for 1 minute and 40 seconds, repeated three times with intermittent stirring.

Industrial Production Methods

Industrial production of 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

      Conditions: Reactions are typically carried out in acidic or basic media at elevated temperatures.

      Products: Oxidation can lead to the formation of benzimidazole derivatives with various functional groups.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

      Conditions: Reactions are performed under controlled temperatures and pressures.

      Products: Reduction can yield amine derivatives and other reduced forms of the compound.

  • Substitution

      Reagents: Halogenating agents, nucleophiles, and electrophiles.

      Conditions: Reactions are conducted in solvents like dichloromethane or ethanol at room temperature or under reflux.

      Products: Substitution reactions can introduce various functional groups into the benzimidazole or piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in inhibiting the growth of certain bacteria and viruses. It is being studied for its potential use as an antimicrobial agent, particularly against drug-resistant strains.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.

Industry

Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and efficacy make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The piperazine ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but lacks the piperazine and carboxamide groups.

    N-isopropylpiperazine-1-carboxamide: Contains the piperazine and carboxamide groups but lacks the benzimidazole moiety.

    Benzimidazole derivatives: A broad class of compounds with varying substituents on the benzimidazole ring.

Uniqueness

4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide is unique due to the combination of the benzimidazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its ability to interact with multiple biological targets, making it a versatile compound in drug development.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-11(2)16-15(21)20-9-7-19(8-10-20)14-17-12-5-3-4-6-13(12)18-14/h3-6,11H,7-10H2,1-2H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUNZCQIAJJYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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